molecular formula C18H17NOS2 B2619923 Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 2034409-85-1

Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2619923
CAS No.: 2034409-85-1
M. Wt: 327.46
InChI Key: UNGROAINFUJUAC-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 2034409-85-1) is a chemical compound with the molecular formula C18H17NOS2 and a molecular weight of 327.47 g/mol . This benzo[b]thiophene-based molecule is intended for scientific research and development purposes only. Compounds featuring the benzo[b]thiophene scaffold are of significant interest in medicinal chemistry and pharmacology research. They are frequently investigated for their potential as therapeutic agents, with recent studies exploring derivatives for applications such as anticancer activity through the inhibition of the RhoA/ROCK pathway and as anticonvulsant and analgesic agents targeting neuropathic pain . The structure of this particular compound, which incorporates a thiophene-substituted piperidine moiety, suggests potential for interaction with various biological targets and makes it a valuable building block for developing new biochemical probes. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or animal consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-benzothiophen-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS2/c20-18(17-11-14-3-1-2-4-16(14)22-17)19-8-5-13(6-9-19)15-7-10-21-12-15/h1-4,7,10-13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGROAINFUJUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . Reaction conditions vary but often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone features a benzo[b]thiophene core linked to a piperidine moiety, which is further substituted with a thiophene ring. Its molecular formula is C23H30N2O2SC_{23}H_{30}N_{2}O_{2}S, with a molecular weight of approximately 398.57 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

Neurological Disorders

Research indicates that this compound may act as an antagonist at the calcitonin gene-related peptide receptor, suggesting potential use in treating migraines. Animal studies have shown promising results regarding its intranasal bioavailability and efficacy in reducing migraine symptoms .

Antimicrobial Activity

Thiophene derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies report minimum inhibitory concentrations (MIC) that rival established antibiotics, indicating its potential as an antimicrobial agent .

Antioxidant Properties

The structural characteristics of this compound suggest possible antioxidant activity. Related thiophene compounds have been shown to effectively scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Inhibition Studies

A study published in MDPI evaluated the binding affinity of various derivatives, including Benzo[b]thiophen compounds, towards specific receptors involved in neurological disorders. The most promising analog exhibited a micromolar affinity (Ki = 2.30 μM) toward relevant targets .

Clinical Implications

Patents related to this compound highlight its potential applications in treating metabolic syndrome, type 2 diabetes, obesity, and central nervous system disorders such as Alzheimer's disease . These findings underscore the compound's versatility and therapeutic promise.

Mechanism of Action

The mechanism of action of benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can bind to various protein targets, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Piperidine vs. Piperidine’s larger size may enhance binding to hydrophobic pockets in receptors like ERs .

Thiophene Substitution : The thiophen-3-yl group in the target compound distinguishes it from raloxifene’s 4-hydroxyphenyl, which is critical for ER antagonism. Thiophene’s electron-rich nature may influence π-π stacking interactions or metabolic stability .

Aromatic Substituents : Hydroxy and methoxy groups (e.g., in raloxifene) improve solubility and hydrogen-bonding capacity, whereas thiophene derivatives may prioritize lipophilicity and membrane permeability .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Physicochemical Data

Compound LogP (Calculated) Solubility (µg/mL) Reported Activity Reference
Target Compound ~3.8* Low (inferred) Hypothetical: Moderate ER affinity with thiophene-driven selectivity N/A
Raloxifene 5.5 0.3 (aqueous) IC₅₀ = 0.2 nM (ERα); clinical use in osteoporosis
(Benzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone 2.1 Moderate Substrate for Rh(III)-catalyzed C-H alkenylation
[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl]-[4-(2-piperidinoethoxy)phenyl]methanone 4.9 1.2 (DMSO) ERβ selectivity (10-fold over ERα)

*Estimated using fragment-based methods.

Key Insights:

  • Lipophilicity : The target compound’s logP (~3.8) is lower than raloxifene’s (5.5), suggesting better aqueous solubility but reduced membrane penetration. Thiophene’s sulfur atom may slightly polarize the structure .
  • ER Binding: Raloxifene’s 4-hydroxyphenyl group is essential for high ER affinity. The target’s thiophen-3-yl may reduce ER binding but introduce selectivity for non-estrogen targets (e.g., GPCRs) .
  • Metabolic Stability : Thiophene rings are prone to oxidation, but piperidine’s substitution pattern (e.g., 4-position) could mitigate this via steric hindrance .

Challenges and Opportunities

  • Synthetic Complexity : Introducing thiophen-3-yl to piperidine requires regioselective coupling, which may necessitate protecting group strategies or transition-metal catalysis .
  • Biological Screening: No direct data exists for the target compound, but analogs like raloxifene and its derivatives (e.g., bipyraloxifene ) demonstrate the importance of substituent optimization for therapeutic efficacy.
  • Toxicity : Thiophene-containing compounds can form reactive metabolites; structural tweaks (e.g., fluorination ) may improve safety profiles.

Biological Activity

Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological significance of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₁₈N₂OS, with a molecular weight of 327.5 g/mol. Its structure features a benzo[b]thiophene core linked to a piperidine moiety through a methanone group and a thiophene substituent, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic route often employs various reagents and conditions to optimize yield and purity.

Antitumor Activity

Research indicates that derivatives of benzo[b]thiophen compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds show considerable cytotoxicity with IC₅₀ values in the low micromolar range, suggesting potential as antitumor agents .

Antimicrobial Properties

Benzo[b]thiophen derivatives have also been evaluated for their antimicrobial activity. In vitro studies reveal that certain analogs possess potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their effectiveness compared to standard antibiotics .

Neuropharmacological Effects

The compound's interaction with serotonin receptors has been investigated through docking studies, revealing promising binding affinities. For example, related compounds demonstrated micromolar affinity toward the 5-HT_1A receptor, which is implicated in mood regulation and anxiety disorders . This suggests potential applications in treating neurological conditions.

Study 1: Cytotoxicity Assessment

In a study focusing on the cytotoxic effects of benzo[b]thiophen derivatives, several compounds were tested against human cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values below 10 μM, highlighting their potential as lead compounds for further development in cancer therapy .

Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of benzo[b]thiophen derivatives against various bacterial strains. The study found that specific compounds showed superior activity compared to traditional antibiotics, with MIC values significantly lower than those of control drugs like ciprofloxacin .

Research Findings Summary Table

Activity Tested Compound IC₅₀/MIC (μg/mL) Target Pathogen/Cell Line
AntitumorBenzo[b]thiophen derivative<10Various cancer cell lines
AntimicrobialBenzo[b]thiophen derivative3.12 - 12.5Staphylococcus aureus
NeuropharmacologicalRelated analogsKi = 2.30 μM5-HT_1A receptor

Q & A

Q. What synthetic strategies are commonly employed for constructing the benzo[b]thiophene core in this compound?

The benzo[b]thiophene moiety is typically synthesized via Pd-catalyzed cross-coupling reactions , such as the Sonogashira coupling between 2-iodothiophenol and terminal alkynes, yielding moderate to excellent yields (up to 87%) . Additionally, Friedel-Crafts acylation is employed to introduce ketone groups onto the benzo[b]thiophene scaffold, as demonstrated in the synthesis of raloxifene analogs . Key considerations include optimizing reaction conditions (e.g., solvent, catalyst loading) and controlling regioselectivity to avoid byproducts .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Essential for verifying the connectivity of the piperidine and thiophene substituents. For example, distinct chemical shifts for the methanone carbonyl (~170 ppm in 13C NMR) and aromatic protons (δ 6.8–8.2 ppm) confirm structural integrity .
  • HPLC : Used to assess purity (>95% peak area at 254 nm) and retention times (e.g., 11.351–13.036 minutes under specific solvent gradients) .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 72.04% observed vs. 72.85% calculated) .

Q. How is the piperidine-thiophene linkage synthesized and validated?

The piperidine-thiophene bond is formed via nucleophilic substitution or amide coupling . For example, NaH in THF deprotonates hydroxyl groups, enabling reactions with electrophilic intermediates . Validation involves 2D NMR (e.g., NOESY to confirm spatial proximity) and X-ray crystallography to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities and intermolecular interactions?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides atomic-resolution data. Key parameters include:

  • Dihedral angles between aromatic rings (e.g., 23.91°–84.47° for benzothiophene and methoxyphenyl groups) .
  • Hydrogen-bonding networks : In tetrazole analogs, N–H···N interactions form chains parallel to crystallographic axes, influencing packing and stability .
  • R.M.S. deviations : Planarity of benzothiophene rings (e.g., 0.0084 Å deviation) confirms minimal steric strain .

Q. What computational approaches predict biological activity and binding modes of analogs?

  • Docking Studies : Molecular docking (e.g., with AutoDock Vina) evaluates interactions with targets like 5-HT1A receptors. For example, micromolar affinity (Ki = 2.30 μM) was observed for analogs with pyridinylpiperazine substituents, attributed to electrostatic interactions with receptor residues .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity. Electron-withdrawing groups on the thiophene ring enhance binding affinity .

Q. How can researchers address conflicting data between NMR and elemental analysis?

  • Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular mass discrepancies .
  • Impurity Profiling : HPLC-MS identifies byproducts (e.g., unreacted starting materials) that skew elemental analysis .
  • Repetition Under Controlled Conditions : Ensure anhydrous environments to prevent hydrolysis or oxidation during synthesis .

Q. What strategies optimize reaction yields for low-yielding steps (e.g., 8% vs. 78%)?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in nucleophilic substitutions .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh3)2Cl2) enhance coupling efficiency in Stille or Suzuki reactions .
  • Temperature Gradients : Slow heating (e.g., 50°C → 80°C) minimizes side reactions in multi-step syntheses .

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